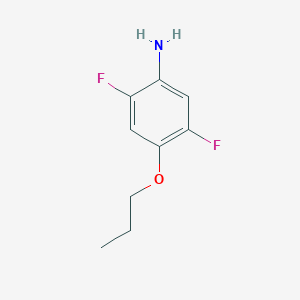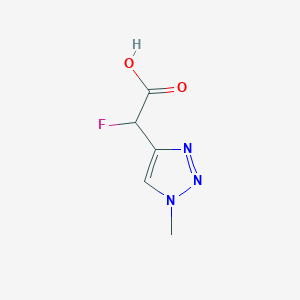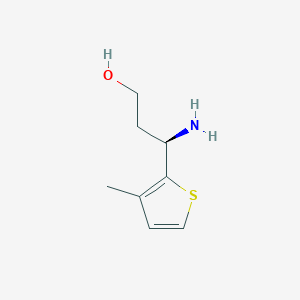
(3R)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol is an organic compound that features a thiophene ring substituted with a methyl group and an amino alcohol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.
Methylation: The thiophene ring is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Amino Alcohol Side Chain Introduction: The final step involves the addition of the amino alcohol side chain. This can be achieved through a nucleophilic substitution reaction where a suitable precursor, such as an epoxide, reacts with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amino group, converting it to an amine or even further to a hydrocarbon.
Substitution: The compound can participate in substitution reactions, especially at the amino group, where it can form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydrocarbons.
Substitution: Amides and other derivatives.
Scientific Research Applications
(3R)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies.
Industry: It can be used in the production of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The thiophene ring can engage in π-π interactions, while the amino alcohol side chain can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-3-(2-thienyl)propan-1-ol: Similar structure but lacks the methyl group on the thiophene ring.
(3R)-3-amino-3-(3-methylphenyl)propan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
The presence of the methyl group on the thiophene ring in (3R)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol can influence its electronic properties and reactivity, making it unique compared to its analogs. This structural feature can affect its binding interactions and overall stability in various applications.
Properties
Molecular Formula |
C8H13NOS |
|---|---|
Molecular Weight |
171.26 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H13NOS/c1-6-3-5-11-8(6)7(9)2-4-10/h3,5,7,10H,2,4,9H2,1H3/t7-/m1/s1 |
InChI Key |
WIRLDGKQEBXDOF-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(SC=C1)[C@@H](CCO)N |
Canonical SMILES |
CC1=C(SC=C1)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13068836.png)

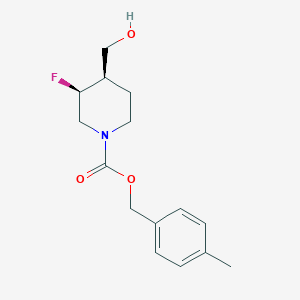

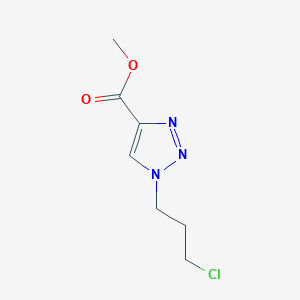
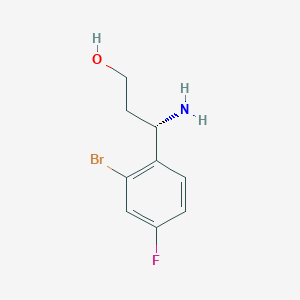
![1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13068880.png)
![2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B13068883.png)
![3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol](/img/structure/B13068893.png)
![2-Ethyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068897.png)

